TRPV1 Agonist Activity: Silent vs. NADA, OLDA
PALDA displays no intrinsic TRPV1 agonist activity at concentrations up to 5 µM, in stark contrast to its endogenous unsaturated analogs. NADA activates human TRPV1 with an EC50 of approximately 90 nM in HEK293 cells overexpressing the receptor, while OLDA activates TRPV1 with an EC50 of 667 nM in mouse TRPV1 assays . PALDA at equimolar or higher concentrations (up to 5 µM) fails to elicit any measurable calcium influx via TRPV1, representing at minimum a >50-fold selectivity window for null agonism versus NADA . This binary pharmacological distinction means PALDA can be used as a clean entourage probe without confounding direct receptor activation—a property absent in NADA or OLDA.
| Evidence Dimension | TRPV1 agonist activity (EC50) |
|---|---|
| Target Compound Data | Inactive at TRPV1 up to 5 µM (no measurable calcium response) |
| Comparator Or Baseline | NADA EC50 = ~90 nM (human TRPV1); OLDA EC50 = 667 nM (mouse TRPV1) |
| Quantified Difference | PALDA inactivity >50-fold higher concentration than NADA EC50; OLDA is a measurable partial agonist. |
| Conditions | HEK293 cells overexpressing human TRPV1; intracellular Ca2+ fluorimetry |
Why This Matters
For experiments requiring TRPV1 modulation without direct agonism (e.g., entourage mechanism studies), PALDA is the only endogenous N-acyl dopamine that provides a null-agonist baseline.
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